molecular formula C16H17NO3 B12992680 (2-Methoxy-phenylamino)-p-tolyl-acetic acid

(2-Methoxy-phenylamino)-p-tolyl-acetic acid

Cat. No.: B12992680
M. Wt: 271.31 g/mol
InChI Key: JFJDQCJOQVTAOH-UHFFFAOYSA-N
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Description

(2-Methoxy-phenylamino)-p-tolyl-acetic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-phenylamino)-p-tolyl-acetic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxyaniline with p-tolylacetic acid under acidic or basic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction efficiency. Catalysts and solvents are often employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-phenylamino)-p-tolyl-acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

(2-Methoxy-phenylamino)-p-tolyl-acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which (2-Methoxy-phenylamino)-p-tolyl-acetic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors in biological systems, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (2-Methoxyphenyl)amino-4-oxobut-2-enoic acid: Shares structural similarities but differs in functional groups.

    Phenoxy acetamide derivatives: Similar in having aromatic and acetic acid components but with different substituents.

Uniqueness

(2-Methoxy-phenylamino)-p-tolyl-acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

2-(2-methoxyanilino)-2-(4-methylphenyl)acetic acid

InChI

InChI=1S/C16H17NO3/c1-11-7-9-12(10-8-11)15(16(18)19)17-13-5-3-4-6-14(13)20-2/h3-10,15,17H,1-2H3,(H,18,19)

InChI Key

JFJDQCJOQVTAOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C(=O)O)NC2=CC=CC=C2OC

Origin of Product

United States

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